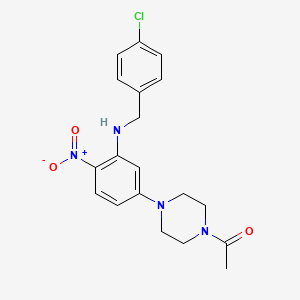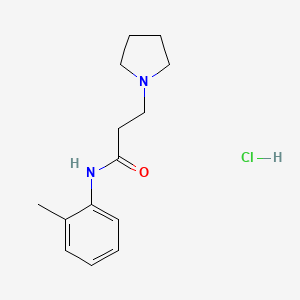
N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and diabetic neuropathy.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide involves its ability to bind to a specific receptor called RAGE (receptor for advanced glycation end-products). RAGE is involved in various pathological processes, including inflammation and oxidative stress. By binding to RAGE, this compound can inhibit these processes and potentially reduce the progression of diseases such as Alzheimer's and diabetic neuropathy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In Alzheimer's disease, this compound has been shown to reduce levels of amyloid beta, a protein that forms plaques in the brain and is associated with the disease. This compound has also been shown to reduce levels of inflammatory cytokines and oxidative stress markers in the brain. In diabetic neuropathy, this compound has been shown to reduce pain and improve nerve function, possibly through its effects on inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide in lab experiments is its specificity for the RAGE receptor, which allows for targeted effects on specific pathological processes. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments or in clinical trials.
Direcciones Futuras
For research on N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide include further studies on its potential therapeutic effects in Alzheimer's disease and diabetic neuropathy, as well as other diseases that involve inflammation and oxidative stress. Additionally, further studies on the toxicity and safety of this compound will be important for its potential use in clinical trials. Other future directions include the development of more potent and selective RAGE inhibitors, as well as the investigation of other potential targets for this compound in various diseases.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been studied for its potential therapeutic effects in Alzheimer's disease and diabetic neuropathy. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In diabetic neuropathy, this compound has been shown to reduce pain and improve nerve function in animal models.
Propiedades
IUPAC Name |
N-tert-butyl-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)20-18(22)13-16(14-9-5-4-6-10-14)15-11-7-8-12-17(15)21/h4-12,16,21H,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFZLVRZMUDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3948124.png)
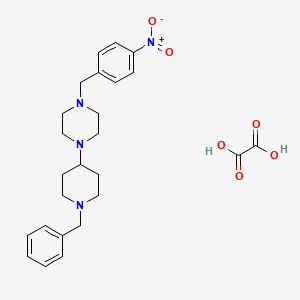
![3-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3948155.png)
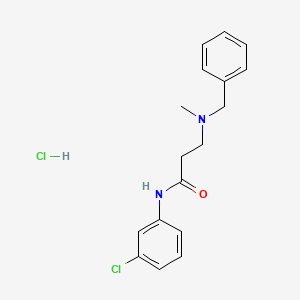
![N-(4-methylpyridin-2-yl)-N'-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}succinamide](/img/structure/B3948163.png)

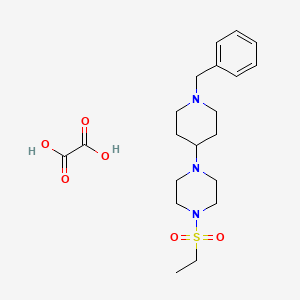
![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)
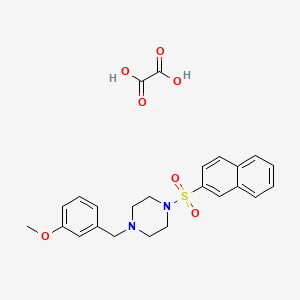
![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)
